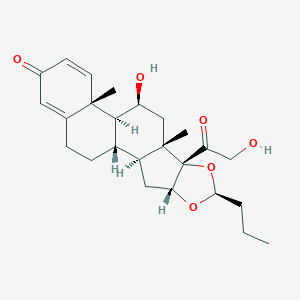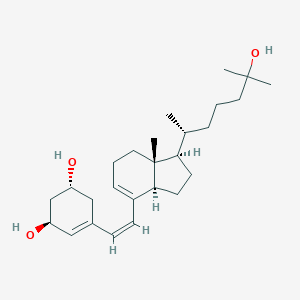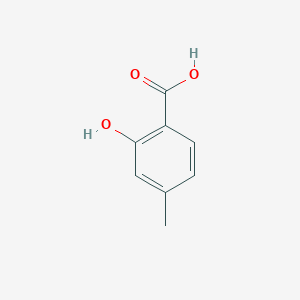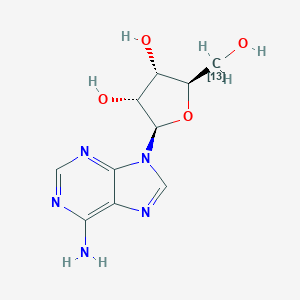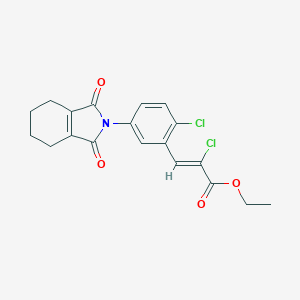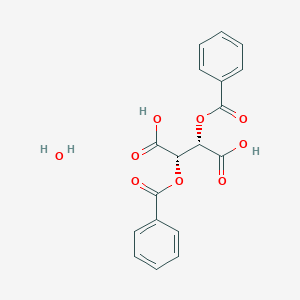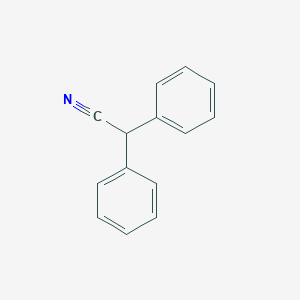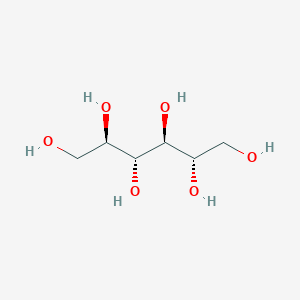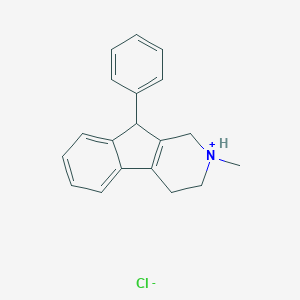
Phenindamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenindamine hydrochloride is a potent antihistamine and anticholinergic compound. It is primarily used to treat symptoms of allergies and the common cold, such as sneezing, runny nose, itching, watery eyes, hives, and rashes . Developed by Hoffman-La Roche in the late 1940s, this compound is closely related to cyproheptadine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenindamine hydrochloride is synthesized through a multi-step process involving the formation of the indeno[2,1-c]pyridine core. The synthesis typically starts with the reaction of 2-methyl-1-tetralone with phenylmagnesium bromide to form 2-methyl-9-phenyl-1,2,3,4-tetrahydro-1-naphthalenone. This intermediate is then cyclized using ammonium acetate to yield phenindamine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques to ensure pharmaceutical-grade quality .
Análisis De Reacciones Químicas
Types of Reactions: Phenindamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Phenindamine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the aromatic ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of phenindamine, which can exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Phenindamine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying antihistamine activity and structure-activity relationships.
Biology: Research on this compound helps understand histamine receptor interactions and allergic response mechanisms.
Medicine: It is investigated for its potential use in treating opioid withdrawal symptoms and enhancing the efficacy of narcotic analgesics.
Industry: this compound is used in the formulation of over-the-counter allergy medications
Mecanismo De Acción
Phenindamine hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By inhibiting the binding of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release. This mechanism decreases the normal histamine response from cells, consequently alleviating allergic symptoms .
Comparación Con Compuestos Similares
- Cyproheptadine
- Diphenhydramine
- Chlorpheniramine
- Brompheniramine
- Pheniramine
Propiedades
Número CAS |
5503-08-2 |
|---|---|
Fórmula molecular |
C19H20ClN |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H |
Clave InChI |
QOBFRYKYYDPOEC-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[Cl-] |
SMILES canónico |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Números CAS relacionados |
82-88-2 (Parent) |
Sinónimos |
2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-methyl-9-phenyl-2-azafluorene Hydrochloride; 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504; Thephorin Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


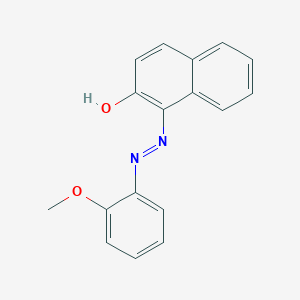

![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
